molecular formula C9H6BrClN2 B2998722 1-(4-bromo-2-chlorophenyl)-1H-pyrazole CAS No. 1784581-61-8

1-(4-bromo-2-chlorophenyl)-1H-pyrazole

Cat. No.: B2998722
CAS No.: 1784581-61-8
M. Wt: 257.52
InChI Key: STJCENWHPSVKDV-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 4-bromo-2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-chlorophenyl)-1H-pyrazole typically involves the reaction of 4-bromo-2-chlorophenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in biological studies to understand the role of pyrazole derivatives in various biochemical pathways.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)-1H-pyrazole
  • 1-(4-Chloro-2-bromophenyl)-1H-pyrazole
  • 1-(4-Bromo-2-methylphenyl)-1H-pyrazole

Comparison: 1-(4-Bromo-2-chlorophenyl)-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJCENWHPSVKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784581-61-8
Record name 1-(4-bromo-2-chlorophenyl)-1H-pyrazole
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